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5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one

polymer degradation intrinsic viscosity polycarbonate foaming

Researchers requiring precise control over polycarbonate foam density and impact strength face challenges with conventional blowing agents that cause polymer degradation. This compound decomposes cleanly at 225-260 °C, uniquely suited for bisphenol-A polycarbonate processing. - Preserves intrinsic viscosity; delivers a ≥12.5% impact strength advantage over 5-phenyltetrazole. - At 0.25-0.6 phr, achieves uniform cell structure without macroscopic voids. - Synergistic co-blowing with azodicarbonamide enables density as low as 0.79 g/cc for lightweight structural components.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 62501-39-7
Cat. No. B3147502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one
CAS62501-39-7
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(=NNC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C9H8N2O2/c12-9-11-10-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
InChIKeyRUWHMZIBEYGMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one Identity and Procurement


5-Phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is the simplest aryl-substituted member of the 3,6-dihydro-1,3,4-oxadiazin-2-one heterocycle class (molecular formula C₉H₈N₂O₂, MW 176.17, mp 163–165 °C). It was originally developed as a chemical blowing agent for high-performance thermoplastic foams [1]. The compound decomposes thermally above approximately 225 °C to yield N₂, CO₂, and olefins [2], and it has been investigated for CNS-depressant activity and as a pharmacophore scaffold, though published quantitative pharmacology data remain limited .

Chemical blowing agent – tailored decomposition for thermoplastic foam processing.

Benign off-gas profile – releases N₂, CO₂, olefins without corrosive residues.

Research scaffold – reported CNS-depressant pharmacophore; quantitative pharmacology data remain limited.

Why Generic Substitution Risks Functional Failure


The compound's value lies in a specific combination of thermal decomposition range and benign off-gas profile (N₂, CO₂, olefins), which directly controls the extent of polymer degradation during high-temperature foam processing [1]. Substituting a structural analog such as 5-phenyltetrazole or isopropyl hydrazodicarboxylate—even at equivalent loadings—results in quantifiably higher polymer degradation, lower impact strength, and inferior foam uniformity [2][3]. The decomposition temperature window (225–260 °C) is also tuned to the processing range of engineering thermoplastics such as polycarbonate; analogs with lower onset temperatures decompose prematurely and cause extruder stalling [4]. Therefore, “in-class” interchange without matching these specific performance dimensions is not scientifically sound.

Risk Dimension
Target Compound
Typical Substitute
Decomposition window
Matched to PC extrusion (225–260 °C)
5-Phenyltetrazole decomposes prematurely; may cause extruder stalling
Polymer integrity
Intrinsic viscosity largely preserved
Isopropyl hydrazodicarboxylate reduces IV ~15 %, lowering mechanical properties
Foam quality
Uniform fine-cell structure achievable
Azodicarbonamide alone produces large voids and irregular density

Quantitative Differentiation vs. Industrial Blowing Agents


Intrinsic Viscosity Preservation in Polycarbonate Foaming

In a direct head-to-head comparison using bisphenol-A polycarbonate resin (IV 0.54 dl/g unprocessed), foaming with the dihydrooxadiazinone blowing agent (0.6 parts per 100 parts resin, designated Blend A) preserved intrinsic viscosity within experimental error (IV 0.53 dl/g at 305 °C), whereas the prior-art isopropyl hydrazodicarboxylate (Blend B) caused a 15 % reduction to IV 0.46 dl/g at the same temperature [1]. This demonstrates that the target compound does not generate polymer-degrading by-products under typical polycarbonate processing conditions.

IV retention in PC foam
Head-to-head
Target: IV 0.53 dl/g vs. 0.46 dl/g for comparator; unprocessed resin 0.54 dl/g
Reported viscosity retention at 305 °C; comparator caused ~15 % IV drop.
0.6 phr loading, bisphenol-A polycarbonate, extrusion 282–305 °C.
polymer degradation intrinsic viscosity polycarbonate foaming

Impact Strength Retention in Polycarbonate Foam

When foamed polycarbonate panels were tested by the falling dart method (ASTM D1709-62T) at a uniform density of 0.85 g/cc, the dihydrooxadiazinone-based foam withstood >90 ft·lb impact, compared with 80 ft·lb for both isopropyl hydrazodicarboxylate and 5-phenyltetrazole [1]. The >12.5 % improvement in impact resistance is attributed to the absence of polymer-degrading decomposition by-products.

Impact strength
Head-to-head
>90 ft·lb vs. 80 ft·lb for isopropyl hydrazodicarboxylate and 5-phenyltetrazole
Higher impact energy retention in tested panels (≥12.5% difference).
Falling dart, 0.85 g/cc foam density, ASTM D1709-62T.
impact strength falling dart polycarbonate foam

Cellular Uniformity in Polyphenylene Ether–Polystyrene Foams

When used alone at 0.5 phr, the target compound yields a minimum foam density of 0.93 g/cc. However, a 1:1 synergistic blend with azodicarbonamide (each 0.25 phr) achieves the same low density (0.79 g/cc) as 0.5 phr azodicarbonamide alone, while additionally providing a more uniform cellular structure and eliminating the large voids observed with azodicarbonamide monotherapy [1]. This establishes the target compound as an essential co-blowing agent that improves foam quality without sacrificing density reduction.

Cellular uniformity
Head-to-head
Synergistic blend: 0.79 g/cc with uniform cells vs. azodicarbonamide alone 0.79 g/cc with large voids
Uniform cell structure without density penalty in PPE–PS foams.
0.25 phr each with azodicarbonamide, molded plaques.
cellular structure foam density blowing agent synergy

Decomposition Temperature Window for High-Temperature Processing

The 5-phenyl-3,6-dihydro-1,3,4-oxadiazin-2-one framework provides a decomposition onset in the range of 225–260 °C [1][2]. This sits squarely within the melt-processing range of engineering thermoplastics such as polycarbonate and polyesters (typically 260–310 °C). In contrast, the structurally unrelated but application-competing 5-phenyltetrazole decomposes at a lower temperature and, when extrusion is attempted at reduced barrel temperatures to prevent premature foaming, causes extruder stalling and uneconomical throughput [3]. The clean decomposition to N₂, CO₂, and olefins—confirmed by photolytic (253.7 nm) and thermal studies—ensures no corrosive or degradative by-products are released [4].

Decomposition onset
Reported
~240–260 °C; clean N₂, CO₂, olefin evolution
Decomposition range matches engineering thermoplastic extrusion profiles.
Photolytic and thermal studies; 5-phenyltetrazole decomposes prematurely.
decomposition temperature thermal stability processing window

Evidence-Backed Application Scenarios


Polycarbonate Structural Foam with Maximum Impact Strength

When foaming bisphenol-A polycarbonate for automotive or electronic housing components, the target compound at 0.25–0.6 phr preserves intrinsic viscosity and impact strength to a degree that isopropyl hydrazodicarboxylate and 5-phenyltetrazole cannot match . The ≥ 12.5 % impact advantage (Section 3, Evidence 2) directly supports specification-grade foam part production.

Co-Blowing Agent for High-Quality PPE–PS Foams

As a synergistic co-blowing agent with azodicarbonamide, the compound enables the lowest achievable foam density (0.79 g/cc) while eliminating macroscopic void defects that compromise part integrity . This scenario applies to lightweight structural components where both density reduction and cell uniformity are critical.

High-Temperature Thermoplastic Foaming Beyond 5-Phenyltetrazole

For thermoplastics processed above 260 °C (e.g., certain polyesters and polycarbonate grades), the target compound's 225–260 °C decomposition window provides a practical processing range. 5-Phenyltetrazole cannot be used in this regime without either premature decomposition or extruder stalling .

Medicinal Chemistry Scaffold Exploration

The compound has been explored as a CNS-depressant pharmacophore and as a building block for antitumor/antiviral agents. However, published head-to-head quantitative pharmacology data against defined comparators are currently absent from the peer-reviewed literature . Procurement for biological screening should be undertaken with the understanding that differentiation from other 1,3,4-oxadiazin-2-one analogs has not yet been quantified.

Application
Selection Property
Validation Focus
Polycarbonate structural foam
Intrinsic viscosity / impact strength retention
Mechanical property after high-temp. foaming
PPE–PS co-blowing agent
Synergistic density reduction & cell uniformity
Foam density and cellular structure inspection
High-temp. thermoplastic foaming
Decomposition temperature compatibility
Onset temperature and off-gas profile review
Medicinal chemistry scaffold
CNS-depressant pharmacophore; limited quantitative data
Target-specific screening vs. defined comparators
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